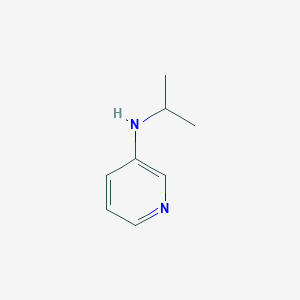

N-(propan-2-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

N-propan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C8H12N2/c1-7(2)10-8-4-3-5-9-6-8/h3-7,10H,1-2H3 |

InChI Key |

KJSHRGNATIWUSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for N Propan 2 Yl Pyridin 3 Amine and Its Analogues

Direct Amination and Cross-Coupling Approaches

Direct methods for the introduction of an amine substituent onto a pyridine (B92270) ring, as well as the formation of the C-N bond through cross-coupling reactions, represent the most straightforward approaches to N-(propan-2-yl)pyridin-3-amine.

Palladium-Catalyzed Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org The synthesis of this compound can be efficiently achieved by coupling a 3-halopyridine (such as 3-bromopyridine or 3-chloropyridine) with propan-2-amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The development of various generations of catalyst systems has expanded the scope and efficiency of this reaction. wikipedia.org Early systems often relied on monodentate phosphine ligands, while later generations have utilized sterically hindered and bidentate phosphine ligands like BINAP and DPPF, which have shown improved reactivity and substrate scope, including the coupling of primary amines. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

A typical reaction protocol involves heating the 3-halopyridine, propan-2-amine, a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an inert solvent like toluene. chemspider.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromopyridine | Propan-2-amine | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | High (expected) |

| 2-Bromo-6-methylpyridine | (trans)-1,2-Diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 chemspider.com |

This table is illustrative and based on typical conditions for similar reactions.

Alkylation Reactions of Pyridine Derivatives

The direct N-alkylation of 3-aminopyridine (B143674) with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) presents another synthetic route. However, this method can be complicated by issues of polyalkylation, where the secondary amine product is more nucleophilic than the starting primary amine and can react further to form a tertiary amine and even a quaternary ammonium salt. acs.org

To achieve selective mono-alkylation, specific reaction conditions or methodologies are often required. One approach involves the use of a strong base (e.g., n-butyllithium) to deprotonate the aminopyridine, forming a more reactive lithioaminoanion, which can then be reacted with the alkyl halide at low temperatures. Another strategy involves reductive amination, where 3-aminopyridine is reacted with acetone in the presence of a reducing agent like sodium borohydride to form the desired N-isopropyl derivative. researchgate.net

Recent advancements have demonstrated self-limiting alkylation processes. For instance, the alkylation of N-aryl-N-aminopyridinium derivatives with alkyl halides proceeds via a highly nucleophilic pyridinium ylide. After the initial alkylation, the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing overalkylation. acs.org

Nucleophilic Addition Reactions in Aminopyridine Synthesis

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine ring is generally difficult, especially at the 3-position, due to the electron-rich nature of the ring. To facilitate nucleophilic attack, the pyridine ring must be activated with a strong electron-withdrawing group.

One reported method for nucleophilic β-amination involves the use of 3-bromo-4-nitropyridine N-oxide as a substrate. nii.ac.jp The nitro group and the N-oxide functionality sufficiently activate the 3-position towards nucleophilic attack by an amine, such as propan-2-amine. The reaction with isopropylamine, however, was found to give a lower yield compared to other primary amines under the same conditions, though the yield could be improved by using a larger excess of the amine. nii.ac.jp

Another approach involves the generation of a highly reactive hetaryne intermediate, such as 2,3-pyridyne. Nucleophilic addition of amines to 2,3-pyridyne, however, has been shown to occur exclusively at the 2-position, leading to the formation of 2-aminopyridines rather than the desired 3-substituted products. nih.gov

Multi-Component Reaction (MCR) Pathways

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy.

Passerini and Ugi Reactions Utilizing Pyridine Derivatives

The Passerini and Ugi reactions are prominent examples of isocyanide-based multicomponent reactions (IMCRs) that can be employed to generate a wide variety of complex molecules, including analogues of this compound. nih.govmdpi.com

The Passerini three-component reaction (P-3CR) typically involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. mdpi.com To synthesize analogues of the target compound, a pyridine-containing carboxylic acid (e.g., nicotinic acid) or a pyridine-containing aldehyde (e.g., pyridine-3-carbaldehyde) could be utilized. For instance, the reaction of nicotinic acid, acetone, and an isocyanide would yield a product with a pyridin-3-yl moiety attached to an acyloxy carboxamide scaffold.

The Ugi four-component reaction (U-4CR) expands on the Passerini reaction by including a primary amine as the fourth component, leading to the formation of a dipeptide-like scaffold. nih.gov A plausible Ugi reaction to generate a relevant analogue could involve 3-aminopyridine as the amine component, along with a carbonyl compound, a carboxylic acid, and an isocyanide. The resulting α-aminoacyl amide product would incorporate the N-substituted pyridin-3-amine structure.

Table 2: Plausible MCR Schemes for Analogues of this compound

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Product Scaffold |

| Passerini | Nicotinic Acid | Acetone | R-NC | - | Pyridin-3-yl-acyloxycarboxamide |

| Ugi | 3-Aminopyridine | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-(Pyridin-3-ylamino)acyl amide |

One-Pot Synthetic Routes for Imidazo[1,2-a]pyridine (B132010) Scaffolds Involving Pyridinamines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activity. Their synthesis often involves the use of 2-aminopyridines as key building blocks in one-pot, multi-component reactions. nih.govnih.govmdpi.com While the direct target of this article is a pyridin-3-amine, the synthetic strategies for these related scaffolds are relevant to the broader context of aminopyridine chemistry and the synthesis of its analogues.

A widely used method for the synthesis of imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.govmdpi.com This reaction proceeds via a formal [4+1] cycloaddition of the isocyanide to an imine intermediate formed from the 2-aminopyridine and the aldehyde. nih.gov

Various modifications and extensions of this methodology have been developed, including microwave-assisted syntheses and the use of different catalysts to improve yields and expand the substrate scope. nih.govmdpi.com These one-pot procedures provide efficient access to a diverse range of substituted imidazo[1,2-a]pyridine derivatives. acs.orgorganic-chemistry.org

Reductive Amination Protocols for this compound Formation

Reductive amination, also known as reductive alkylation, stands as a primary and highly efficient method for synthesizing this compound. This transformation involves the reaction of 3-aminopyridine with propan-2-one (acetone) to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine product. wikipedia.org This one-pot procedure is widely favored due to its operational simplicity and the general availability of the starting materials. nih.gov The reaction is typically performed under neutral or weakly acidic conditions, which are necessary to catalyze the initial condensation step. wikipedia.org

Mechanistic Considerations of Imine Reduction

The mechanism of reductive amination for the formation of this compound proceeds through a well-understood sequence of reactions.

Nucleophilic Attack: The process begins with the nucleophilic attack of the primary amino group of 3-aminopyridine on the electrophilic carbonyl carbon of propan-2-one. This forms a tetrahedral intermediate known as a hemiaminal. wikipedia.org

Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule results in the formation of a C=N double bond, yielding a protonated imine, or iminium ion. wikipedia.orgchemistrysteps.com The removal of water is crucial as it drives the equilibrium towards the imine intermediate. wikipedia.org

Hydride Reduction: The final step is the reduction of the electrophilic iminium ion. A hydride-based reducing agent, such as sodium borohydride or sodium cyanoborohydride, delivers a hydride ion (H⁻) to the carbon of the C=N bond. chemistrysteps.com This nucleophilic attack breaks the pi bond and, following protonation, yields the final this compound product.

Versatility and Optimization of Reductive Amination Conditions

The success and efficiency of the reductive amination process are highly dependent on the choice of reagents and reaction conditions. Optimization involves balancing the rate of imine formation with the rate of reduction while minimizing side reactions, such as the reduction of the starting ketone.

A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent that is particularly effective because it is less reactive than sodium borohydride and selectively reduces the protonated iminium ion in the presence of the ketone starting material, especially under mildly acidic conditions (pH 4-5). masterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and less toxic alternative that is often used in aprotic solvents like dichloroethane (DCE) and does not require strict pH control. nih.govcommonorganicchemistry.com Standard sodium borohydride (NaBH₄) can also be used, but its addition must be timed carefully after the imine has fully formed, as it can readily reduce the starting ketone. commonorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon) represents a greener alternative, avoiding stoichiometric inorganic waste. wikipedia.org

The choice of solvent, temperature, and the potential use of Lewis acid catalysts can also significantly influence the reaction outcome. commonorganicchemistry.comresearchgate.net

| Reducing Agent | Typical Solvent | Key Characteristics | Citations |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selective for iminium ions over ketones; requires mildly acidic pH; generates cyanide waste. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, non-toxic, does not require strict pH control; moisture-sensitive. | nih.govcommonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Cost-effective and potent; can reduce the starting ketone, so must be added after imine formation is complete. | commonorganicchemistry.com |

| H₂ / Metal Catalyst (e.g., Pd/C) | Ethanol (EtOH), Methanol (MeOH) | "Green" chemistry approach; avoids stoichiometric waste; may require elevated pressure. | wikipedia.org |

Derivatization Strategies for this compound Precursors

The synthesis of this compound relies on the availability of its precursors, primarily 3-aminopyridine. Various synthetic strategies can be employed to prepare these starting materials.

Conversion of Alcohols to Amines (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of functional groups, including amines, typically with a complete inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction could be applied in a multi-step synthesis of a precursor amine. The reaction mechanism involves the activation of the alcohol by forming an alkoxyphosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). missouri.edualfa-chemistry.com This intermediate then undergoes Sₙ2 substitution by a suitable nitrogen nucleophile.

For amine synthesis, common nitrogen sources include phthalimide or hydrazoic acid (HN₃). organic-chemistry.orgmissouri.edu

Using Phthalimide: The use of phthalimide as the nucleophile is followed by hydrolysis or hydrazinolysis (the Gabriel synthesis) to release the primary amine. organic-chemistry.org

Using Hydrazoic Acid: When an azide is used as the nucleophile, the resulting alkyl azide can be reduced to the corresponding amine via methods like the Staudinger reaction (using PPh₃) or catalytic hydrogenation. organic-chemistry.orgmissouri.edu

The necessity for an acidic pronucleophile (pKa < 13) is a key consideration to ensure the reaction proceeds efficiently and avoids side reactions. wikipedia.org

Functionalization of Pyridine Rings for Amination

Introducing an amino group at the C-3 position of the pyridine ring to form the 3-aminopyridine precursor can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it toward electrophilic substitution. researchgate.net However, several strategies have been developed to achieve this functionalization.

One common approach is nucleophilic aromatic substitution (SₙAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 3-position. For example, 3-halopyridines can react with ammonia (B1221849) or an ammonia equivalent under specific conditions to yield 3-aminopyridine. Another strategy involves activating the pyridine ring towards nucleophilic attack by forming a pyridine N-oxide. While this typically directs functionalization to the C-2 and C-4 positions, multi-step sequences can be devised to achieve C-3 substitution. researchgate.netmdpi.com More modern methods focus on direct C-H functionalization, although achieving regioselectivity at the C-3 position remains a significant synthetic challenge. researchgate.net

| Strategy | Description | Challenges | Citations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Displacement of a leaving group (e.g., Cl, Br) from a 3-halopyridine using an amine source like ammonia. | Requires a pre-functionalized pyridine; can require harsh reaction conditions. | researchgate.net |

| Ring Activation via N-Oxide | Formation of a pyridine N-oxide enhances reactivity towards nucleophiles, though typically at the C2/C4 positions. Subsequent manipulations may be needed for C3 functionalization. | Indirect method for C3-amination; often requires multiple steps. | researchgate.netmdpi.com |

| Transition-Metal Catalyzed C-H Amination | Direct formation of a C-N bond at a C-H position, often using a specialized metal catalyst. | Achieving high regioselectivity for the C-3 position is a major challenge. | researchgate.net |

Enantioselective Synthesis of this compound Stereoisomers

The target molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it does not exist as a pair of enantiomers, and its synthesis does not require enantioselective control.

However, the principles of enantioselective synthesis are highly relevant for the preparation of chiral analogues of this compound, which may be of interest in pharmaceutical development. Asymmetric reductive amination can be used to synthesize chiral amines with high enantiopurity. wikipedia.org This is typically achieved by reacting a prochiral ketone with an amine (or a prochiral amine with a ketone) in the presence of a chiral catalyst and a reducing agent. The chiral catalyst, often a transition metal complex with a chiral ligand, orchestrates the hydride transfer to the imine intermediate in a stereoselective manner, leading to a predominance of one enantiomer over the other. rsc.org This approach allows for the creation of chiral centers during the C-N bond-forming process, providing access to a wide range of enantiomerically enriched amine compounds. wikipedia.org

Chemical Reactivity and Transformation Studies of N Propan 2 Yl Pyridin 3 Amine

Reaction Mechanisms and Kinetic Investigations

The unique electronic properties of N-(propan-2-yl)pyridin-3-amine influence its behavior in various chemical reactions. The pyridine (B92270) nitrogen deactivates the ring towards electrophilic attack, while the amino group can direct substitution and participate in nucleophilic reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. libretexts.org Electrophilic reagents tend to coordinate with the nitrogen's lone pair, further increasing the ring's deactivation and directing substitution to the 3-position, though under harsh conditions. libretexts.org Consequently, Friedel-Crafts reactions are often not feasible as alkyl and acyl halides preferentially react with the nucleophilic ring nitrogen to form N-substituted products. libretexts.org

Conversely, the pyridine ring can undergo nucleophilic aromatic substitution, particularly when a leaving group is present. The electron-withdrawing effect of the pyridine ring polarizes the carbon-halogen bond, facilitating attack by nucleophiles. For instance, in a related compound, 2-chloro-5-(propan-2-yl)pyridin-3-amine, the chlorine atom at the 2-position readily undergoes substitution with various nucleophiles. This reactivity is enhanced by the electronic properties of the pyridine ring, which can stabilize the intermediate Meisenheimer complex.

Oxidation and Reduction Pathways of the Amine Moiety and Pyridine Core

The amine moiety and the pyridine core of this compound and its analogs can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of N-oxides. vulcanchem.com The amine group itself can be a site for oxidation, potentially leading to various products depending on the oxidizing agent and reaction conditions.

Reduction of the pyridine ring can result in the formation of the corresponding piperidine (B6355638) derivative. vulcanchem.com This transformation typically requires strong reducing agents and highlights the stability of the aromatic pyridine system.

Role as a Precursor in Complex Molecule Synthesis

The distinct reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly heterocyclic systems.

Building Block for Heterocyclic Systems

This compound and its derivatives are utilized as precursors for the synthesis of various fused heterocyclic systems. libretexts.orgresearchgate.net The amino group provides a reactive handle for cyclization reactions, enabling the construction of bicyclic and polycyclic frameworks. For example, aminopyridines are key starting materials in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. researchgate.netmdpi.com

Formation of Imidazo[1,2-a]pyridin-3-amine Derivatives

A significant application of aminopyridine derivatives, including analogs of this compound, is in the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov These reactions often proceed through a one-pot, multi-component approach, offering an efficient route to structurally diverse molecules. researchgate.net For instance, the reaction of a 2-aminopyridine (B139424) derivative with a suitable reagent like ethyl 3-bromopyruvate (B3434600) can lead to the formation of an ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivative, which can be further modified. tandfonline.com The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is another versatile method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines. mdpi.com

N-Dealkylation Reactions of this compound Analogues

The N-dealkylation of amines, which involves the removal of an N-alkyl group, is a crucial transformation in both chemical synthesis and drug metabolism. nih.gov For analogues of this compound, the isopropyl group can be removed through various chemical methods.

Common reagents for N-dealkylation include chloroformates. nih.gov The reaction of a tertiary amine with a chloroformate yields a carbamate (B1207046) and an alkyl chloride. nih.gov Another approach involves oxidative N-dealkylation, which can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA) followed by treatment with an iron(II) salt. nih.gov Catalytic methods using transition metals such as palladium or rhodium have also been developed for N-dealkylation. nih.gov For example, rhodium-catalyzed N-dealkylation can remove various alkyl groups, including isopropyl. nih.gov In the context of drug metabolism, N-dealkylation is often catalyzed by cytochrome P450 enzymes and can proceed through an electron transfer-proton transfer (ET-PT) mechanism. acs.orgresearchgate.net

Transition-Metal Catalyzed N-Dealkylation

The N-dealkylation of amines is a significant chemical transformation, providing pathways to synthesize valuable primary or secondary amines from more complex precursors. marquette.edu This process is crucial in various fields, including the synthesis of pharmaceuticals and fine chemicals. nih.gov Transition metals such as palladium, ruthenium, rhodium, and iron are frequently employed to catalyze these reactions. nih.govrsc.org

For secondary amines like this compound, the removal of the isopropyl group to yield 3-aminopyridine (B143674) is a plausible transformation. Catalytic systems, often involving rhodium, have been noted for their ability to remove various alkyl groups, including isopropyl moieties. mdpi.com The general mechanism for such reactions often involves the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the dealkylated amine and a carbonyl compound (in this case, acetone). mdpi.com

Palladium-catalyzed N-dealkylation is one of the most extensively studied methods for this type of transformation. nih.gov The first report of this reaction by Murahashi et al. in 1979 utilized palladium black for the hydrolysis of various tertiary amines. nih.gov Ruthenium complexes have also been used for oxidative N-dealkylation, often in a two-step process involving oxidation followed by hydrolysis to yield the secondary amine. mdpi.com

Table 1: General Catalysts for N-Dealkylation of Amines This table is illustrative of common catalysts used for the general class of N-dealkylation reactions and does not represent specific data for this compound.

| Metal Catalyst | Typical Reaction Type | Reference |

| Palladium (e.g., Pd black, Pd(OAc)₂) | Catalytic Hydrolysis / N-Demethylation | nih.gov |

| Ruthenium (e.g., RuCl₂(PPh₃)₃) | Oxidative N-Demethylation | mdpi.com |

| Rhodium | N-Dealkylation (various alkyl groups) | rsc.orgmdpi.com |

| Iron (e.g., FeCl₂, FeSO₄) | N-Demethylation (via N-oxide) | mdpi.com |

Oxidative Cleavage Mechanisms

Oxidative cleavage of the C-N bond is a fundamental reaction in amine chemistry. The mechanism of this transformation can vary depending on the oxidant and catalyst used. Two prominent pathways discussed for analogous amine systems are hydrogen-atom transfer (HAT) and electron transfer-proton transfer (ET-PT). acs.org

In the context of this compound, an oxidative cleavage would break the bond between the nitrogen and the isopropyl group. This process is often studied using metal-oxo intermediates, particularly with iron-based catalysts, which are relevant to enzymatic processes like those involving cytochrome P450. acs.org

Hydrogen-Atom Transfer (HAT): In a potential HAT mechanism, the oxidant would abstract a hydrogen atom from the carbon adjacent to the nitrogen, forming a radical intermediate. This intermediate would then react further to cleave the C-N bond.

Electron Transfer-Proton Transfer (ET-PT): Alternatively, the reaction could proceed via an initial single electron transfer from the amine to the oxidant, forming a radical cation. This is followed by the transfer of a proton from the carbon adjacent to the nitrogen, leading to the formation of an iminium cation, which can then be hydrolyzed to cleave the C-N bond. acs.org Mechanistic studies on N,N-dialkylanilines using oxoiron(IV) complexes have provided strong evidence for the ET-PT pathway. acs.org

Copper-catalyzed systems are also employed for oxidative C-N bond cleavage and amidation reactions, often using molecular oxygen as the oxidant. nih.gov These reactions highlight the versatility of transition metals in activating C-N bonds for cleavage under oxidative conditions.

Table 2: Potential Mechanistic Pathways for Oxidative N-Dealkylation This table outlines general mechanisms observed for other amines; specific studies on this compound are not available.

| Mechanistic Pathway | Description | Key Intermediate | Reference |

| Hydrogen-Atom Transfer (HAT) | Direct abstraction of a hydrogen atom from the α-carbon. | Carbon-centered radical | acs.org |

| Electron Transfer-Proton Transfer (ET-PT) | Initial electron transfer from the amine followed by proton loss. | Amine radical cation | acs.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural determination of N-(propan-2-yl)pyridin-3-amine. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecule's framework.

¹H and ¹³C NMR for Structural Assignment and Conformational Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for both the pyridine (B92270) ring and the isopropyl substituent. The aromatic protons of the pyridine ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm researchgate.net. The proton on the carbon adjacent to the two nitrogen atoms (C2) is expected to be the most downfield, followed by the H6 and H4 protons, with the H5 proton being the most upfield. The isopropyl group shows a doublet for the six equivalent methyl protons and a septet for the single methine proton, a result of spin-spin coupling. The amine (N-H) proton signal is also present, though its chemical shift can be variable depending on solvent and concentration researchgate.net.

The ¹³C NMR spectrum provides complementary information, with a wider chemical shift range that typically allows for the resolution of each unique carbon atom cdnsciencepub.com. The carbon atoms of the pyridine ring are found in the aromatic region (δ 110-160 ppm). The carbons directly bonded to nitrogen (C3 and C2/C6) are significantly influenced by its electronegativity. The isopropyl group carbons appear in the aliphatic region, with the methine carbon (CH) appearing further downfield than the methyl (CH₃) carbons.

Conformational analysis, particularly concerning the orientation of the isopropyl group relative to the pyridine ring, can be inferred from NMR data. While detailed studies on this specific molecule are scarce, related research on 3-aminopyridines suggests that the amino group's conformation is influenced by electronic and steric factors, which can be probed by computational methods and advanced NMR techniques researchgate.netmdpi.com.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H2 | ~8.1 | d | C2 | ~140 |

| H6 | ~7.9 | dd | C6 | ~138 |

| H4 | ~7.1 | ddd | C4 | ~124 |

| H5 | ~7.0 | dd | C5 | ~118 |

| N-H | Variable | br s | C3 | ~145 |

| CH (isopropyl) | ~3.6 | septet | CH (isopropyl) | ~48 |

| CH₃ (isopropyl) | ~1.2 | d | CH₃ (isopropyl) | ~23 |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced NMR Techniques for Complex this compound Derivatives

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for complete structural elucidation researchgate.net.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For a derivative, this would clearly connect the signals of H4-H5-H6 on the pyridine ring and link the isopropyl methine proton to the methyl protons researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of a molecule, such as linking the isopropyl protons to the C3 carbon of the pyridine ring researchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It is crucial for determining stereochemistry and conformational preferences in complex or sterically hindered derivatives researchgate.net.

These advanced methods are routinely used to confirm the structures of novel aminopyridine derivatives synthesized in medicinal and materials chemistry research nih.govresearchgate.net.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characterization of Functional Groups in this compound

The IR and Raman spectra of this compound exhibit characteristic bands that confirm the presence of its key functional groups.

N-H Vibrations: A key feature is the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. tsijournals.com The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. tsijournals.com

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of characteristic bands, typically in the 1610-1430 cm⁻¹ region. researchgate.net A characteristic ring breathing mode is often prominent in the Raman spectrum around 990 cm⁻¹.

C-N Vibrations: The stretching of the aromatic C-N bond and the aliphatic C-N bond will produce bands in the fingerprint region, typically between 1350 and 1200 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H stretch | 3300 - 3500 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 2980 | IR, Raman |

| Pyridine Ring (C=C, C=N) stretches | 1430 - 1610 | IR, Raman |

| N-H bend | 1580 - 1650 | IR |

| Pyridine Ring Breathing | ~990 | Raman |

Anharmonic Vibrational Analysis

Standard vibrational analysis often relies on the harmonic oscillator approximation. However, real molecular vibrations are anharmonic. Anharmonic vibrational analysis, typically performed using computational methods like Density Functional Theory (DFT), provides a more accurate prediction of vibrational frequencies. nih.gov

This advanced analysis involves calculating not just the harmonic frequencies but also cubic and quartic force fields to account for the anharmonicity. acs.org The resulting calculated frequencies, when appropriately scaled, show better agreement with experimental IR and Raman spectra. nih.govniscpr.res.in This approach allows for a more confident assignment of fundamental vibrations, as well as the identification of weaker overtone and combination bands that arise from anharmonic effects. acs.org Studies on related molecules like 2-aminopyridine (B139424) and other derivatives have successfully used DFT methods (e.g., B3LYP with basis sets like 6-311++G(d,p)) to perform detailed vibrational assignments that match well with experimental data. researchgate.netnih.gov Such computational studies can also investigate the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational modes, which can cause significant frequency shifts, particularly for the N-H stretching vibration. pnas.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is fundamental for determining the molecular weight and confirming the elemental composition of this compound.

Upon ionization, typically by electron impact (EI) or electrospray (ESI), the molecule forms a molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺. For this compound, which has a molecular formula of C₈H₁₂N₂, the molecular ion peak would appear at an m/z of 136, consistent with its nominal mass. libretexts.org Due to the "nitrogen rule," a compound with an even number of nitrogen atoms has an even nominal molecular weight.

The fragmentation pattern provides structural clues. A primary fragmentation pathway for aliphatic amines is the α-cleavage, where the bond between the carbon attached to the nitrogen and an adjacent carbon is broken. For this compound, the most likely α-cleavage would be the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group, leading to a prominent fragment ion at m/z 121. Another possible fragmentation is the cleavage of the C-N bond, resulting in a pyridinium-type fragment or the loss of the isopropyl group.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass for the neutral molecule C₈H₁₂N₂ is 136.1000 Da. HRMS can distinguish this from other formulas with the same nominal mass. In ESI, the compound is often observed as various adducts.

**Predicted HRMS Adducts for this compound (C₈H₁₂N₂) **

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 137.1073 |

| [M+Na]⁺ | 159.0893 |

| [M+K]⁺ | 175.0632 |

Data sourced from predicted values for the compound. rsc.org

This high level of accuracy is crucial in modern chemical analysis to confirm the identity of newly synthesized compounds and to identify metabolites in complex biological samples. nih.govnih.gov

Molecular Weight and Fragmentation Pattern Analysis

The molecular formula for this compound is C₈H₁₂N₂. nih.gov This gives it a molecular weight of approximately 136.19 g/mol . nih.govbiosynth.com The exact monoisotopic mass has been calculated to be 136.100048391 Da. nih.gov

Mass spectrometry provides critical information about the molecule's structure through analysis of its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecular ion peak (M+) for amines can sometimes be weak or absent. A common fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), where the largest alkyl group is preferentially lost. miamioh.edu For this compound, this would involve the loss of a methyl group from the isopropyl substituent. Another characteristic fragmentation for amines is the loss of a hydrogen atom, resulting in an [M-1]+ peak. miamioh.edu

While specific fragmentation data for this compound is not detailed in the provided results, general principles of amine fragmentation can be applied. The fragmentation of the pyridine ring can also occur, often involving the loss of HCN. miamioh.edu The analysis of fragment ions, such as those at m/z 95 and 121, has been used to differentiate isomeric pyridyl ureas, indicating that the relative intensities of fragment ions can be crucial for structural identification. nih.gov

Table 1: Molecular Weight and Mass Spectrometry Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂ nih.gov |

| Molecular Weight | 136.19 g/mol nih.govbiosynth.com |

Predicted Collision Cross Section (CCS) Values for Isomer Differentiation

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) is a powerful technique for distinguishing between isomers, which are molecules with the same chemical formula but different structural arrangements. polyu.edu.hkunc.edunih.gov This technique separates ions based on their size and shape as they drift through a buffer gas, providing a collision cross section (CCS) value. polyu.edu.hk

For this compound, predicted CCS values have been calculated for different adducts. These predictions are valuable for identifying the compound in complex mixtures and for differentiating it from its isomers. uni.lu For instance, the predicted CCS for the protonated molecule ([M+H]⁺) is 128.2 Ų. uni.lu The ability to resolve isomers is critical, as demonstrated in studies of isomeric pyridyl ureas where cyclic ion mobility was used to separate ortho, meta, and para isomers. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 137.10733 | 128.2 uni.lu |

| [M+Na]⁺ | 159.08927 | 135.0 uni.lu |

| [M-H]⁻ | 135.09277 | 130.4 uni.lu |

| [M+NH₄]⁺ | 154.13387 | 148.3 uni.lu |

| [M+K]⁺ | 175.06321 | 133.6 uni.lu |

| [M+H-H₂O]⁺ | 119.09731 | 121.6 uni.lu |

| [M+HCOO]⁻ | 181.09825 | 151.9 uni.lu |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a specific crystal structure for this compound was not found in the search results, studies on related aminopyridine derivatives provide insight into the expected structural features. For example, the crystal structure of other aminopyridine derivatives has been determined, revealing details about their molecular conformation. researchgate.netrasayanjournal.co.in In many aminopyridine complexes, the ligand coordinates to a metal center through the pyridine nitrogen atom. scirp.org The conformation of substituents, such as the isopropyl group in this case, would be clearly defined, including bond angles and torsion angles, confirming its stereochemistry. For instance, in a related structure, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the dihedral angle between the phenyl and pyridine rings was determined to be 83.30 (5)°. iucr.orgresearchgate.net

The packing of molecules in a crystal is governed by intermolecular interactions. In aminopyridine derivatives, hydrogen bonding is a prominent feature. rasayanjournal.co.in Specifically, N-H···N, O-H···N, and N-H···O interactions are commonly observed, which can be confirmed and analyzed using techniques like Hirshfeld surface analysis. researchgate.netrasayanjournal.co.in These interactions dictate the formation of supramolecular structures, such as dimers or chains. researchgate.net For example, in the crystal structure of a Zn(II) complex with 3-aminopyridine (B143674), an interplay of weak intermolecular interactions and π-π stacking interactions extends the structure into three dimensions. scirp.org Analysis of other aminopyridine derivatives has shown the presence of N-H···S hydrogen bonds and various other interactions like C-H···S, C-H···π, and π···π stacking. jyu.fi

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The electronic spectra of aminopyridines typically show two absorption regions. tandfonline.com The long-wavelength absorption band in aminopyridines is often composed of several electronic transitions of varying nature and intensity. researchgate.netresearchgate.net For 3-aminopyridine (m-aminopyridine), a reasonably intense absorption band is observed with a peak at approximately 290 nm. researchgate.net The introduction of substituents, like the isopropyl group, can cause shifts in the absorption maxima. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret these electronic transitions, which are often of π→π* and n→π* character. mdpi.com Studies on hydrated clusters of 3-aminopyridine have shown that hydrogen bonding can cause significant red shifts in the S₁–S₀ electronic transition. acs.org

Computational Chemistry and Theoretical Investigations of N Propan 2 Yl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for N-(propan-2-yl)pyridin-3-amine would offer fundamental insights into its properties.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Theoretical studies on similar aminopyridine derivatives often employ DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve reliable geometric parameters. researchgate.netnih.govdergipark.org.trrsc.org The optimized structure would likely reveal the planarity of the pyridine (B92270) ring and the specific orientation of the isopropylamino group relative to it.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on general values for similar structures, as specific DFT calculations for this compound are not available in the reviewed literature.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (pyridine-amine) | ~1.38 Å |

| N-C (amine-isopropyl) | ~1.46 Å | |

| C-C (pyridine ring) | ~1.39 - 1.40 Å | |

| C-N (pyridine ring) | ~1.33 - 1.34 Å | |

| Bond Angle | C-N-C (pyridine-amine-isopropyl) | ~125° |

| C-C-N (within pyridine ring) | ~123° | |

| Dihedral Angle | C-C-N-C (defining the twist of the amino group) | ~10-30° |

Understanding the electronic landscape of this compound is key to predicting its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. nih.govworldscientific.com Regions of positive potential (blue) would likely be found around the hydrogen atoms.

Mulliken and Natural Population Analysis (NPA): These methods would quantify the partial atomic charges on each atom in the molecule. The nitrogen atoms are expected to carry negative charges, highlighting their basicity. The distribution of charges across the pyridine ring would reveal the electronic effects of the isopropylamino substituent. In studies of other substituted pyridines, such analyses have been crucial in understanding their reactivity. rsc.org

Table 2: Illustrative Mulliken Atomic Charges for this compound Note: This data is for illustrative purposes only.

| Atom | Mulliken Charge (e) |

|---|---|

| N (pyridine) | -0.65 |

| N (amine) | -0.80 |

| C (attached to amine) | +0.45 |

| H (on amine) | +0.35 |

DFT is a powerful tool for mapping out reaction pathways. While no specific reaction mechanism studies for this compound were found, DFT could be used to investigate, for example, its protonation, oxidation, or participation in coupling reactions. This would involve locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. The simulation would track the movements of all atoms, revealing the different shapes the molecule can adopt and the transitions between them. This is particularly important for understanding how the molecule might interact with a biological receptor or a catalyst. Studies on other pyridine derivatives have successfully used MD to explore binding interactions and conformational stability. rsc.orgtandfonline.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. While no QSPR studies specifically including this compound were identified, such a study would involve:

Descriptor Calculation: Calculating a large number of numerical descriptors that encode different aspects of the molecule's structure (e.g., topological, geometric, electronic).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that correlates a set of descriptors with a specific property (e.g., boiling point, solubility, or a biological activity). journaljpri.comresearchgate.netnih.gov

Validation: Rigorously testing the model's predictive power.

A QSPR study could position this compound within a larger library of related compounds to predict its properties without the need for experimental measurements.

Coordination Chemistry and N Propan 2 Yl Pyridin 3 Amine As a Ligand

Ligand Design Principles and Coordination Modes

The efficacy of a ligand in forming stable and functional metal complexes is governed by fundamental design principles. These include the number and type of donor atoms, the flexibility of the ligand backbone, and the steric and electronic properties of its substituents. N-(propan-2-yl)pyridin-3-amine, with its pyridine (B92270) ring and an isopropylamino group, presents an interesting case for ligand design.

Bidentate Ligand Properties of this compound

This compound possesses two potential donor sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. This dual-donor capability allows it to act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms. The formation of a chelate ring with the metal ion enhances the stability of the resulting complex, a phenomenon known as the chelate effect. The steric bulk of the isopropyl group can influence the coordination geometry and the accessibility of the metal center, which can be a crucial factor in catalytic applications. The electronic properties of the pyridine ring and the amino group also play a role in the strength of the metal-ligand bonds.

The use of bidentate ligands, such as those derived from di(2-picolyl)amine, is well-established in catalysis, particularly in nickel-catalyzed cross-electrophile coupling reactions. tcichemicals.com The ability to tune the steric and electronic properties of these ligands by modifying substituents is a key advantage. tcichemicals.com Similarly, ruthenium(II) complexes with N,N'-pyridine imine bidentate ligands have been synthesized and studied for their catalytic activity in oxidation reactions. researchgate.net These examples highlight the importance of the bidentate coordination mode in designing effective catalysts.

Chelating Properties in Metal Complexes

The chelating ability of a ligand is a critical factor in the formation of stable metal complexes. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This results in the formation of one or more rings. The stability of these rings depends on several factors, including the size of the chelate ring and the nature of the donor atoms.

In the context of this compound, the formation of a five- or six-membered chelate ring with a metal ion is conceivable, which are generally the most stable ring sizes. The chelating properties of similar pyridine-based ligands have been extensively studied. For instance, 2-((diphenylphosphino)methyl)pyridine N,P-dioxide and its derivatives have been investigated for their chelating properties towards f-element ions. acs.org Furthermore, mononuclear copper(II) complexes have been synthesized with the chelating ligand 2-methyl-N-(pyridine-2-yl-methyl)propane-2-amine. umz.ac.ir These studies underscore the general capacity of pyridine-amine scaffolds to form stable chelate complexes with a variety of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Copper(II) and Cadmium(II) Coordination Compounds

Copper(II) and cadmium(II) ions readily form coordination compounds with a variety of nitrogen-donor ligands. The coordination geometry of these complexes can vary from tetrahedral to octahedral, often influenced by the ligand's steric and electronic properties. slu.se

A series of copper(II) discrete and polymeric coordination compounds have been fabricated using (pyridin-2-yl)methylenenicotinohydrazide, demonstrating the versatility of pyridine-based ligands in forming complex structures. rsc.org The coordination chemistry of a tetradentate ligand, 1-(bis-pyridin-2-ylmethyl-amino)-3-chloropropan-2-ol, with copper(II) has also been investigated, revealing a distorted square-pyramidal geometry. researchgate.net

With respect to cadmium(II), studies on its complexes with amino alcohol ligands have shown the formation of distorted square pyramidal geometries. researchgate.net The coordination chemistry of the cadmium(II) ion in ammonia (B1221849) solutions has been studied, revealing a six-coordinated octahedral configuration. slu.se A hexanuclear cadmium(II) cluster has been constructed using tris(2-methylpyridyl)amine, showcasing the ability of pyridine-containing ligands to form polynuclear assemblies. mdpi.com

| Metal Ion | Ligand Type | Resulting Complex/Structure | Reference |

| Copper(II) | (Pyridin-2-yl)methylenenicotinohydrazide | Discrete and polymeric coordination compounds | rsc.org |

| Copper(II) | 1-(bis-pyridin-2-ylmethyl-amino)-3-chloropropan-2-ol | Distorted square-pyramidal geometry | researchgate.net |

| Cadmium(II) | Amino alcohol (NN'O) ligand | Distorted square pyramidal geometry | researchgate.net |

| Cadmium(II) | Tris(2-methylpyridyl)amine | Hexanuclear cluster | mdpi.com |

Silver(I) Coordination Polymers with Bis(pyridyl) Ligands

Silver(I) ions have a strong affinity for nitrogen-donor ligands and are known to form a wide variety of coordination polymers. The structure of these polymers is highly dependent on the nature of the ligand and the counter-anion present.

The reaction of silver(I) salts with bifunctional pyridyl ligands can lead to the formation of 1D chain coordination polymers, 2D porous networks, or discrete macrocycles. nih.gov For instance, a helical silver(I) coordination polymer was formed with the unsymmetrical ligand N-(pyridin-4-ylmethyl)pyridine-3-amine. nih.gov The structure of this polymer consists of helical chains that are further organized into a two-dimensional supramolecular network through various non-covalent interactions. nih.gov

The synthesis of silver(I) coordination polymers with a new angular-shaped di-2-pyrazinylsulfide ligand has also been reported, where the anion plays a crucial role in determining the final molecular architecture. rsc.org Furthermore, coordination polymers of silver(I) have been prepared with the rigid ligand 1,3-bis(1,2,4-triazol-1-yl)adamantane, resulting in two-dimensional structures containing large metallocycles. mdpi.com These findings illustrate the potential of this compound and its derivatives to act as building blocks for the construction of novel silver(I) coordination polymers with interesting topologies.

| Ligand Type | Resulting Structure | Key Features | Reference |

| N-(pyridin-4-ylmethyl)pyridine-3-amine | Helical coordination polymer | 2D supramolecular network | nih.gov |

| Bifunctional bis(2-pyridyl) ligands | 1D chains, 2D networks, macrocycles | Dependent on ligand and stoichiometry | nih.gov |

| Di-2-pyrazinylsulfide | 2D and 3D coordination polymers | Anion-dependent structures | rsc.org |

| 1,3-Bis(1,2,4-triazol-1-yl)adamantane | 2D coordination polymer | Contains 18- and 30-membered metallocycles | mdpi.com |

Crystal Structure Analysis of Metal-N-(propan-2-yl)pyridin-3-amine Complexes

The coordination of this compound to a metal center would establish specific geometrical parameters. In related pyridine-containing complexes, the metal-nitrogen bond lengths and the angles around the metal center are characteristic of the metal's oxidation state and coordination number. For instance, in ruthenium(II) complexes with a piano-stool geometry involving a substituted aminopyridine ligand, the Ru-N(pyridine) bond length is approximately 2.077 Å. iucr.org In copper(II) complexes with Schiff base ligands derived from aminopyridines, the geometry can be a distorted square planar or square pyramidal, with Cu-N bond lengths in the range of 1.955 to 2.2417 Å. bohrium.com

The coordination environment around a metal ion with this compound would likely involve the pyridine nitrogen atom occupying one coordination site. Depending on the metal, its oxidation state, and the other ligands present, the resulting complexes could adopt various geometries, such as octahedral, tetrahedral, or square planar. nih.govmdpi.com For example, nickel(II) complexes with mixed ligands including 2-aminopyridine (B139424) often exhibit an octahedral geometry. nih.gov

Table 1: Representative Geometrical Parameters in Related Metal-Pyridine Complexes

| Complex/Ligand | Metal Center | Coordination Geometry | Metal-N Bond Length (Å) | Reference |

|---|---|---|---|---|

| [RuCl(η⁶-p-cymene)(3aazpy)]Cl | Ru(II) | Piano-Stool | 2.077 (pyridine) | iucr.org |

| [Cu(L)Cl₂] (L = Schiff base) | Cu(II) | Square Pyramidal | ~2.0 (imine) | bohrium.com |

| [Ni(DPPP)(APY)(H₂O)Cl₂] | Ni(II) | Octahedral | N/A | nih.gov |

This table presents data from analogous compounds to illustrate expected geometrical parameters, as specific data for this compound complexes is not available.

In related structures, the flexibility of alkyl-amino side chains on a pyridine ring allows for various conformational arrangements, which can minimize steric repulsion within the complex. mdpi.com The orientation of the phenyl rings in a Schiff base ligand derived from 1,3-diaminopropan-2-ol, for example, is perpendicular to minimize internal repulsion. mdpi.com Similarly, the isopropyl group in this compound would likely adopt a conformation that minimizes steric clashes with adjacent ligands or the metal center itself. This can lead to distortions from ideal geometries and influence the supramolecular structure through intermolecular interactions. rsc.org

Spectroscopic Signatures of Ligand Coordination

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the coordination of a ligand to a metal center. The electronic and structural changes upon complexation result in characteristic shifts in the spectroscopic signals.

Upon coordination to a metal ion, the vibrational frequencies of the pyridine ring in this compound are expected to shift. In IR spectroscopy, the C=C and C=N stretching vibrations of the pyridine ring, typically observed around 1605-1580 cm⁻¹ in the free ligand, would likely shift to higher wavenumbers upon coordination. nih.gov This shift is a direct consequence of the metal-ligand bond formation, which alters the electron density distribution within the pyridine ring. For instance, in complexes of 2-aminopyridine, the C-N stretching bands are observed to shift to lower wavenumbers. nih.gov The N-H stretching vibrations of the amine group, expected around 3350-3280 cm⁻¹, might also show shifts if the amine group is involved in hydrogen bonding within the crystal lattice.

¹H NMR spectroscopy would also reveal characteristic changes. The signals of the protons on the pyridine ring are expected to shift downfield upon coordination to a metal center due to the deshielding effect of the metal ion. preprints.org The chemical shifts of the protons on the isopropyl group might also be affected, although to a lesser extent. In iron(III) complexes with aminopyridine ligands, the chemical shifts of the pyridine ring protons are observed to be very close to those of the free ligand, suggesting that the coordination has a minimal effect on the pyridine ring's electronic structure in that specific case. preprints.org

Table 2: Expected Spectroscopic Shifts for this compound upon Coordination

| Spectroscopic Technique | Functional Group/Proton | Typical Free Ligand Range (cm⁻¹ or ppm) | Expected Shift upon Coordination | Reference |

|---|---|---|---|---|

| IR Spectroscopy | Pyridine C=C/C=N stretch | 1605-1580 cm⁻¹ | Shift to higher frequency | nih.gov |

| IR Spectroscopy | C-N stretch | ~1120 cm⁻¹ | Shift to lower frequency | nih.gov |

| ¹H NMR Spectroscopy | Pyridine ring protons | 7.0-8.5 ppm | Downfield shift | preprints.org |

This table is predictive and based on data from analogous aminopyridine ligands.

Applications in Advanced Chemical Research and Catalysis

Directing Group in C(sp³)–H Functionalization

The functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic chemistry due to their high bond dissociation energy and inherent inertness. nih.gov The use of directing groups has emerged as a powerful strategy to overcome these hurdles by bringing a metal catalyst into close proximity to a specific C–H bond, thereby facilitating its activation. snnu.edu.cnsigmaaldrich.com

A derivative, 2-(pyridin-2-yl)isopropyl (PIP) amine, which shares a core structural motif with N-(propan-2-yl)pyridin-3-amine, has been instrumental as a directing group. nih.govsnnu.edu.cn This bidentate directing group, consisting of a pyridyl group and an amino group, enables the functionalization of unactivated β-methylene C(sp³)–H bonds. nih.gov

The 2-(pyridin-2-yl)isopropyl (PIP) amine directing group has proven to be highly effective in promoting divergent functionalization of C(sp³)–H bonds. nih.govsnnu.edu.cn This allows for the formation of a variety of chemical bonds, including C–O, C–N, C–C, and C–F, using palladium catalysts. nih.govsnnu.edu.cn The versatility of this directing group extends to asymmetric synthesis, a critical area in the development of chiral molecules. nih.govsnnu.edu.cn

A significant breakthrough has been the combination of the PIP amine directing group with axially chiral ligands. nih.govsnnu.edu.cn This approach has enabled the asymmetric functionalization of unbiased methylene (B1212753) C(sp³)–H bonds, a notoriously difficult transformation. nih.govsnnu.edu.cn Two main classes of chiral ligands have been successfully employed:

Non-C2-symmetric chiral phosphoric acids (CPAs) : These have been used for palladium(II)-catalyzed inter- and intramolecular arylation of unbiased methylene C(sp³)–H bonds with high enantioselectivity. nih.govsnnu.edu.cn

3,3′-disubstituted BINOLs : These ligands have promoted a range of asymmetric reactions, including alkynylation, arylation, and intramolecular amidation. nih.govsnnu.edu.cn

The combination of the PIP amine with these chiral ligands has opened new avenues for the synthesis of complex, stereochemically defined molecules.

Palladium catalysts are central to the C–H activation strategies employing the PIP amine directing group. nih.govsnnu.edu.cn The process generally involves the formation of a palladacycle intermediate, where the palladium atom is coordinated to the nitrogen of the pyridine (B92270) ring and the nitrogen of the amine group. nih.gov This coordination brings the catalyst into close proximity to the target β-methylene C(sp³)–H bond, facilitating its cleavage. nih.gov

The exclusive β-selectivity observed in these reactions is attributed to the preferential formation of a kinetically favored acs.orgacs.org-bicyclic palladacycle intermediate. nih.govsnnu.edu.cn This intermediate directs the functionalization to the β-position of the aliphatic chain. The development of these palladium-catalyzed methods has significantly expanded the toolkit for C–H functionalization, allowing for the introduction of various functional groups at previously inaccessible positions. snnu.edu.cnnih.gov

A key structural feature of the highly effective 2-(pyridin-2-yl)isopropyl (PIP) amine directing group is the presence of a gem-dimethyl moiety on the isopropyl group. nih.govsnnu.edu.cn This feature plays a crucial role in the efficiency and selectivity of the C–H activation process. nih.govsnnu.edu.cn

The gem-dimethyl effect is known to promote cyclization reactions through both enthalpic and entropic factors. snnu.edu.cn In the context of C–H activation, this effect accelerates the formation of the critical palladacycle intermediate. nih.govsnnu.edu.cnresearchgate.net Density Functional Theory (DFT) calculations have revealed that the gem-dimethyl group is responsible for lowering the energy of the transition state associated with C–H cleavage. nih.govsnnu.edu.cnacs.org It achieves this by compressing the bite angle of the ligand, which facilitates the cyclometalation process. nih.govsnnu.edu.cn This steric communication between the chiral ligand and the gem-dimethyl group of the PIP amine is also thought to contribute to the high levels of stereocontrol observed in asymmetric transformations. nih.govsnnu.edu.cn

| Feature | Description | Reference |

| Directing Group | 2-(pyridin-2-yl)isopropyl (PIP) amine | nih.govsnnu.edu.cn |

| Catalyst | Palladium(II) | nih.govsnnu.edu.cn |

| Key Structural Moiety | gem-dimethyl group | nih.govsnnu.edu.cn |

| Intermediate | acs.orgacs.org-bicyclic palladacycle | nih.govsnnu.edu.cn |

| Selectivity | Exclusive β-selectivity | nih.govsnnu.edu.cn |

Catalysis in Organic Transformations

Beyond its role as a directing group, the core structure of this compound and its derivatives is relevant in the broader field of catalysis, particularly in organometallic chemistry and amination reactions.

The pyridine and amine functionalities present in this compound and related structures make them effective ligands for various transition metals. acs.org In organometallic catalysis, these ligands can coordinate to a metal center and influence its reactivity, selectivity, and stability. bohrium.com For instance, nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, which share the pyridyl-imine/amine structural motif, have been synthesized and used as catalysts for ethylene (B1197577) oligomerization. acs.org The electronic and steric properties of the substituents on the pyridine and amine components of the ligand can be tuned to optimize the catalytic activity. acs.org

The development of catalysts for amination reactions is a significant area of research, as amines are fundamental building blocks in pharmaceuticals and agrochemicals. acs.org Reductive amination of carbonyl compounds is a common method for amine synthesis. kanto.co.jp While direct involvement of this compound as a catalyst for amination is not extensively documented, related pyridine-containing ligands are used in catalyst systems for this purpose. For example, iridium catalysts with picolinamide (B142947) ligands are effective for the synthesis of primary amines. kanto.co.jp The pyridine nitrogen in these ligands plays a role in the catalytic cycle. Furthermore, the synthesis of related compounds, such as N-(pyridin-3-ylmethyl)propan-2-amine, often involves reductive amination, highlighting the relevance of this chemical transformation to the broader class of pyridinyl-alkylamine compounds. sigmaaldrich.com

Synthetic Building Block in Materials Science Research (excluding pharmaceutical applications)

In materials science, this compound serves as a foundational unit for constructing larger, functional materials. Its bifunctional nature, possessing both a nucleophilic amine group and a pyridine ring, allows for its incorporation into a variety of material architectures. Research into related pyridine derivatives has highlighted their potential in creating materials with specific electrical or optical properties. evitachem.com

While specific polymers derived directly from this compound are not extensively documented in public literature, its structure is analogous to monomers used in the synthesis of advanced polyamides. The secondary amine group provides a reactive site for polycondensation reactions with diacyl chlorides.

For instance, research on the synthesis of polyamides from pyridine-based dicarboxylic acids and various diamines demonstrates a viable pathway for incorporating such pyridine moieties into a polymer backbone. nih.gov A similar reaction could involve the polymerization of a diacyl chloride with this compound, where the amine group participates in forming amide linkages. The resulting polymer would feature the N-isopropyl-pyridin-3-yl group as a recurring side chain, potentially influencing the polymer's solubility, thermal stability, and affinity for metal ions.

Table 1: Representative Polycondensation Reaction

| Reactant A | Reactant B | Polymer Type | Resulting Linkage | Potential Polymer Property |

| This compound | Terephthaloyl chloride | Polyamide | Amide (-CO-NH-) | Enhanced thermal stability |

| This compound | Adipoyl chloride | Polyamide | Amide (-CO-NH-) | Increased flexibility |

This table illustrates a hypothetical polymerization based on established polyamide synthesis principles. nih.gov

The development of novel functional organic molecules is a key area where this compound and its isomers find application. The nitrogen atoms in both the pyridine ring and the secondary amine group can act as ligands, binding to metal ions to form coordination complexes. biosynth.com An isomer, N-(propan-2-yl)pyridin-2-amine, is explicitly noted for its use as a ligand that binds to metal ions and serves as a precursor for preparing metal complexes. biosynth.com

This chelating ability allows for the design of functional molecules with tailored electronic, magnetic, or catalytic properties. By coordinating with transition metals, these molecules can be explored for applications in catalysis, sensing, or as components in molecular-scale electronic devices. The specific stereochemistry and electronic nature of the N-isopropyl group can influence the stability and reactivity of the resulting metal complex.

Intermediates in Advanced Chemical Processes

This compound is a valuable intermediate in multi-step chemical syntheses. Its structure can be strategically modified to build more elaborate molecular frameworks. The pyridine ring can undergo electrophilic substitution, while the amine group can be functionalized through various reactions, including acylation, alkylation, or coupling reactions.

This versatility makes it a key component in the synthesis of complex heterocyclic compounds. evitachem.com For example, it can serve as a starting point for creating ligands for catalysis or for building blocks in supramolecular chemistry. The compound's utility as a foundational piece is evident in the variety of more complex pyridine derivatives available for research, which are often built up from simpler pyridin-amine cores. evitachem.comrsc.org

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | nih.govmolport.com |

| Molecular Weight | 136.19 g/mol | nih.gov |

| IUPAC Name | N-propan-2-ylpyridin-3-amine | nih.govfluorochem.co.uk |

| CAS Number | 32405-76-8 | nih.govmolport.com |

| SMILES | CC(C)Nc1cccnc1 | molport.comfluorochem.co.uk |

| InChIKey | KJSHRGNATIWUSZ-UHFFFAOYSA-N | nih.govfluorochem.co.uk |

Structure Property Relationships of N Propan 2 Yl Pyridin 3 Amine Derivatives and Analogues

Impact of Substituent Modifications on Chemical Reactivity and Selectivity

The reactivity and selectivity of the N-(propan-2-yl)pyridin-3-amine scaffold can be significantly altered by introducing or modifying substituents on the pyridine (B92270) ring. These modifications influence the electron distribution within the ring and can create steric hindrance, thereby directing the course of chemical reactions.

The introduction of different functional groups onto the pyridine ring can lead to a diverse range of chemical transformations. For instance, the presence of a chlorine atom on the pyridine ring, as in 2-Chloro-5-(propan-2-yl)pyridin-3-amine, makes the molecule susceptible to nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the pyridine ring itself enhances this reactivity by polarizing the carbon-chlorine bond. This allows for the selective replacement of the chlorine atom with various nucleophiles, such as amines, leading to the formation of new derivatives. The position of substituents is also critical; positional isomers often exhibit different electronic properties and, consequently, different reactivity and biological interactions.

The development of synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has provided efficient ways to introduce a wide variety of substituents onto the pyridine core. This allows for the fine-tuning of the molecule's properties for specific applications. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations.

Steric and Electronic Effects of Alkyl Groups on Pyridine Ring and Amine Nitrogen

The isopropyl group attached to the amine nitrogen and any alkyl groups on the pyridine ring exert significant steric and electronic effects that modulate the properties of this compound derivatives.

Steric Effects: The size of the alkyl groups can present a significant physical barrier to approaching reagents, a phenomenon known as steric hindrance. scribd.com The bulky isopropyl group on the amine nitrogen can hinder reactions at the nitrogen atom itself and at the adjacent positions on the pyridine ring. mdpi.com Steric hindrance can also influence the planarity of the molecule. For instance, bulky substituents on the pyridine ring can force the amino group to twist out of the plane of the ring, which can inhibit resonance between the nitrogen lone pair and the aromatic system. mdpi.com This "steric inhibition of resonance" can affect the electronic properties and reactivity of the molecule. mdpi.com In coordination chemistry, the steric bulk of N-donor ligands can have a dramatic effect on the structure and properties of the resulting metal complexes. mdpi.com

Conformational Preferences and Their Influence on Molecular Interactions

The three-dimensional shape, or conformation, of this compound and its derivatives plays a critical role in how they interact with other molecules, including other reagent molecules, catalysts, and biological targets. The molecule is not static and can adopt various conformations due to rotation around single bonds. mdpi.com

The orientation of the isopropyl group relative to the pyridine ring is a key conformational feature. The rotation around the C-N bond connecting the isopropyl group to the pyridine ring can be restricted, especially in the presence of metal complexes, which can lead to specific spatial arrangements of the substituents. researchgate.net The energetically most favorable conformation is a balance between minimizing steric repulsion between atoms and maximizing stabilizing interactions, such as resonance. mdpi.com

In derivatives with additional functional groups, intramolecular hydrogen bonding can significantly influence the preferred conformation. cdnsciencepub.com For example, in aminoalcohols, a hydrogen bond between a hydroxyl group and the amine nitrogen can lock the molecule into a specific shape. cdnsciencepub.com The conformation of the molecule can have a profound impact on its biological activity, as the specific three-dimensional arrangement of atoms is often crucial for binding to a receptor or an enzyme's active site.

Computational methods, such as Density Functional Theory (DFT) calculations, are often used to predict the most stable conformations and to understand the energetic barriers between different conformations. mdpi.comresearchgate.net These theoretical calculations, in conjunction with experimental techniques like NMR spectroscopy, provide a detailed picture of the conformational landscape of these molecules. mdpi.comcdnsciencepub.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthesis of pyridine (B92270) derivatives often relies on transition metal-catalyzed reactions, such as palladium-catalyzed amination. researchgate.netorganic-chemistry.org While effective, these methods can present sustainability challenges. Future research is poised to develop greener synthetic alternatives.

Biocatalysis and Chemo-enzymatic Approaches: The use of enzymes as catalysts offers an environmentally friendly alternative to conventional chemical synthesis. numberanalytics.com

Lipase-Catalyzed Reactions: Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been successfully used to catalyze multicomponent reactions to form imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.netacs.org This biocatalytic approach could be adapted for the amination of a suitable pyridine precursor with isopropylamine, operating under mild conditions and enhancing sustainability.

Amine Oxidases and Ene-Reductases: Chemo-enzymatic cascades are emerging as powerful tools. For instance, a one-pot system using an amine oxidase (AmOx) and an ene-imine reductase (EneIRED) can convert N-substituted tetrahydropyridines into stereochemically defined piperidines. acs.orgmdpi.com Exploring similar enzymatic systems could lead to highly selective and sustainable routes for producing N-(propan-2-yl)pyridin-3-amine and its derivatives.

Catalyst-Free and Alternative Energy Sources: Developing synthetic methods that minimize or eliminate the need for catalysts and utilize alternative energy sources is a key goal of green chemistry. diva-portal.org

Ultrasound Irradiation: Focused ultrasonic irradiation has been shown to be a facile and versatile method for the N-acylation of various amines and sulfonamides in catalyst-free and solvent-free conditions, achieving high yields in short reaction times. orientjchem.org Investigating the application of ultrasound for the direct amination of 3-halopyridines could provide a rapid and efficient synthetic pathway.

A comparative overview of potential sustainable synthetic strategies is presented below.

| Method | Catalyst/Reagent | Key Advantages | Relevant Findings |

| Biocatalytic Amination | Lipase (e.g., CALB), Amine Oxidase | High selectivity, mild reaction conditions, biodegradable catalyst, reduced waste. numberanalytics.com | CALB has proven effective in synthesizing complex pyridine derivatives in good yields. researchgate.netacs.org |